2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Description
2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound pivotal in medicinal chemistry, particularly as a synthetic intermediate for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Its pyrrolo[2,3-d]pyrimidine core enables structural modifications at positions 2, 4, 5, and 6, allowing for tailored biological activity. For example, derivatives of this compound, such as 8 and 14, demonstrated 100-fold and 8-fold greater VEGFR-2 inhibition than the standard semaxanib, respectively, in preclinical melanoma models .
The compound is synthesized via cyclocondensation of α-bromomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine, followed by chlorination using POCl3 . Optimized methods using sodium acetate and water reduce reaction times (6–12 hours) and eliminate byproducts like furo[2,3-d]pyrimidines .
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H2,9,10,11,12) |
InChI Key |
HPJNIHPAGJGRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one with methylating agents. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-amino-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives in combating tuberculosis (TB). In a study assessing various compounds, derivatives of 7H-pyrrolo[2,3-d]pyrimidine exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.488 µM. These findings suggest that 2-chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one could be a promising candidate for further development as an anti-TB agent due to its structural similarity to active compounds in this class .
Anticancer Properties
Pyrrolo[2,3-d]pyrimidines have been recognized for their anticancer potential. Compounds within this class have been shown to inhibit various kinases involved in cancer progression. For instance, derivatives have demonstrated efficacy as multi-targeted kinase inhibitors and apoptosis inducers. This positions this compound as a potential lead compound in the development of novel anticancer therapies .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through various methods involving cyclization reactions under specific conditions. For instance, one method involves the reaction of appropriate precursors in the presence of catalysts such as cuprous chloride and bases like triethylamine or potassium carbonate. The yields from these reactions are typically high (up to 97%) . The ability to modify this compound further opens avenues for creating derivatives with enhanced biological activities.
Broad Biological Activities
Pyrrolo[2,3-d]pyrimidine derivatives are known for their wide range of biological activities beyond antimycobacterial and anticancer effects. They have been studied for antibacterial and antifungal properties as well as their roles as adenosine receptor modulators and anti-inflammatory agents. The structural characteristics of these compounds contribute to their diverse pharmacological profiles .
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrrolo[2,3-d]pyrimidine derivatives:
| Study | Compound Tested | Activity | MIC Value |
|---|---|---|---|
| Study A | N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Antimycobacterial | 0.488 µM |
| Study B | Various pyrrolo derivatives | Anticancer | Varies (specific values not disclosed) |
| Study C | Pyrrolo[2,3-d]pyrimidines | Antibacterial/Fungal | Significant activity observed |
These case studies illustrate the ongoing research efforts aimed at exploring the therapeutic potential of this compound class.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with nucleic acids, affecting DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Position 2 Modifications: Chlorination (2-Cl) enhances kinase inhibition (e.g., VEGFR-2), while amino groups (2-NH2) are common in antiparasitic agents . Removal of the 2-NH2 group in compounds 16–20 reduced multi-receptor tyrosine kinase (RTK) inhibition, highlighting its role in broad-spectrum activity .
Position 6 Substituents :
- Methyl groups (6-CH3) improve metabolic stability, whereas bulky aryl groups (e.g., 6-(2,4-dichlorophenylmethyl)) enhance VEGFR-2 binding affinity .
Position 5/7 Aryl Groups :
- Bromophenyl (BKI) or methoxyphenyl (BKE) substituents at position 5 or 7 influence solubility and target selectivity. BKE’s 4-methoxyphenyl group enhances water solubility compared to BKI’s bromophenyl .
Pharmacological Profiles
- VEGFR-2 Inhibitors: 2-Chloro-6-methyl derivatives exhibit nanomolar IC50 values (e.g., compound 8: IC50 = 0.03 µM), surpassing semaxanib (IC50 = 3 µM) .
- Antiparasitic Agents: Amino-substituted analogs (e.g., 2-Amino-5,6-diphenyl-...) show IC50 values of 1–5 µM against Leishmania and Trypanosoma species .
- Microsomal Stability : Methyl and methoxy groups (e.g., BKE) improve metabolic stability compared to halogenated derivatives .
Biological Activity
2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer and inflammatory pathways. Its structural features include a chloromethyl group at the 2-position and a methyl group at the 6-position, which contribute to its chemical reactivity and biological efficacy.
- Molecular Formula : C₈H₈ClN₃O
- Molar Mass : Approximately 185.62 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Enzyme Inhibition :
- It has been identified as a potent inhibitor of thymidylate synthase and dihydrofolate reductase , both critical for nucleotide synthesis and cell proliferation .
- This inhibition is particularly relevant in the context of cancer therapy, as these enzymes are often upregulated in cancerous cells.
- Antiproliferative Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity :
- Mechanism of Action :
- Comparative Efficacy :
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, and how can side products be minimized?
Methodological Answer: The compound is synthesized via cyclocondensation of α-halomethylketones (e.g., α-bromomethylbenzylketones) with 2,6-diamino-4-hydroxypyrimidine. Key factors include:
- Reaction Solvent: Using DMF under reflux yields pyrrolo[2,3-d]pyrimidines but may produce furo[2,3-d]pyrimidine byproducts . Switching to sodium acetate/water reduces side products and improves yields (e.g., 44% yield for 23 vs. <5% for byproducts like 24) .
- Halide Substitution: α-Bromomethylketones favor pyrrolo[2,3-d]pyrimidines, while α-chloromethylketones increase furo[2,3-d]pyrimidine formation .
- Purification: Column chromatography (CHCl₃/CH₃OH) separates major products (e.g., 23) from minor byproducts (e.g., 24) .
Q. What analytical techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR distinguishes regioisomers. For example, the C5-H proton in pyrrolo[2,3-d]pyrimidines appears as a singlet (~5.13 ppm), while furo[2,3-d]pyrimidines lack this signal .
- HRMS: Confirms molecular weight (e.g., 365.82 g/mol for derivatives) and detects impurities .
- TLC Monitoring: Identifies side products during synthesis (e.g., Rf values of 0.57 for 23 vs. 0.60 for 24) .
Q. How is the compound screened for biological activity in academic research?
Methodological Answer:
- Kinase Inhibition Assays: Test against VEGFR-2, EGFR, and CDK2 using enzymatic assays. Derivatives like compound 8 show 100-fold greater potency than semaxanib .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., U937, THP-1) evaluate viability. Derivatives with alkyltriazole tags (e.g., compounds 26–27) outperform etoposide .
- In Vivo Models: Orthotopic melanoma models assess tumor growth inhibition (e.g., compound 8 reduces angiogenesis and metastasis) .
Advanced Research Questions
Q. How does regioselectivity in synthesis impact the pharmacological profile of pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer: Regioselectivity determines whether pyrrolo[2,3-d]pyrimidines (kinase inhibitors) or furo[2,3-d]pyrimidines (less active) form. Factors include:
- Halide Reactivity: α-Bromoketones favor pyrrolo rings, while α-chloroketones promote furo products .
- Solvent Effects: Polar aprotic solvents (DMF) stabilize intermediates for pyrrolo formation, whereas aqueous conditions minimize side reactions .
- Cyclization Pathways: Attack of the 4-hydroxyl group on α-haloketones leads to furo byproducts, requiring kinetic control (shorter reaction times) .
Q. What structural modifications enhance kinase inhibition potency and selectivity?
Methodological Answer:
- N4-Phenyl Substitutions: Electron-withdrawing groups (e.g., 3-bromophenyl in compound 16) improve VEGFR-2 binding .
- 2-NH₂ Retention: Derivatives retaining the 2-amino group (e.g., 8–15) show dual RTK inhibition, while its removal reduces activity .
- Halogenation: Chlorination at C2 increases metabolic stability and target affinity (e.g., compound 45) .
Q. How can computational modeling guide the design of derivatives targeting specific kinases?
Methodological Answer:
- Docking Studies: Models of compound 8 bound to VEGFR-2 highlight hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 .
- SAR Analysis: Quantitative structure-activity relationships (QSAR) correlate substituent electronegativity (e.g., 4-fluorophenyl) with IC₅₀ values .
- MD Simulations: Predict binding stability and residence time in kinase active sites .
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization: Use consistent kinase concentrations (e.g., 10 nM VEGFR-2) and ATP levels (e.g., 100 µM) to compare IC₅₀ values .
- Off-Target Profiling: Screen against related kinases (e.g., PDGFR, FGFR) to identify selectivity issues .
- Metabolic Stability Tests: Liver microsome assays (e.g., human CYP450) explain discrepancies in in vitro vs. in vivo efficacy .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Accumulation: Prolonged reaction times increase furo[2,3-d]pyrimidine formation. Use flow chemistry for precise temperature control (e.g., 110°C in POCl₃ for chlorination) .
- Purification Complexity: Replace column chromatography with recrystallization (e.g., ethanol/water for compound 23) .
- Solvent Recovery: DMF is recycled via distillation to reduce costs .
Q. What protocols validate in vivo efficacy without commercial bias?
Methodological Answer:
- Dosing Regimens: Administer compounds (e.g., 50 mg/kg/day of 8) via oral gavage in murine melanoma models .
- Biomarker Analysis: Quantify plasma VEGF levels via ELISA and tumor microvessel density via CD31 staining .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and body weight weekly to assess safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
